molecular formula C7H12OSi B060962 Trivinylmethoxysilane CAS No. 193828-96-5

Trivinylmethoxysilane

Katalognummer B060962
CAS-Nummer: 193828-96-5
Molekulargewicht: 140.25 g/mol
InChI-Schlüssel: JYTZMGROHNUACI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trivinylmethoxysilane is a chemical compound with the molecular formula C7H12OSi . It has an average mass of 140.255 Da and a monoisotopic mass of 140.065735 Da .


Molecular Structure Analysis

Trivinylmethoxysilane has a complex molecular structure. It contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .


Physical And Chemical Properties Analysis

Trivinylmethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 108.1±13.0 °C at 760 mmHg, and a vapour pressure of 30.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 5.6±10.0 °C .

Wissenschaftliche Forschungsanwendungen

Microelectronics

Trivinylmethoxysilane (TVMS) is used in the field of microelectronics for the deposition of silicon dioxide (SiO2), a widely used dielectric material.

Application

.

Method of Application

The films are obtained by operating the SALD system in CVD mode (i.e., allowing precursor crosstalk), using an oxygen plasma in combination with TVMS .

Results

The process results in SiO2 films that have a high density and low compressive stress .

Packaging

TVMS can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites, which can be beneficial in the packaging industry .

Application

TVMS may be used to provide superhydrophobicity to different materials like TiO2, talc, kaolin, magnesium oxide nanoparticles, ammonium phosphate, and PEDOT .

Method of Application

TVMS modifies the surface by capping the material and creates a protective layer that is water-resistant .

Results

The application of TVMS results in materials that are water-resistant and can be used in major coating industries .

Polymerization

Trivinylmethoxysilane is used as a monomer and comonomer for polymers such as ethylene-vinyltrimethoxysilane and ethylene-vinyl acetate-vinyltrimethoxysilane .

Application

It is used in the production of polymers, providing them with unique properties due to the presence of both vinyl and silane groups .

Method of Application

The vinyl group in Trivinylmethoxysilane can participate in polymerization reactions, while the silane group can form cross-links between polymer chains in the presence of moisture .

Results

The resulting polymers exhibit improved mechanical and thermal properties, making them suitable for various industrial applications .

Cross-Linked Polyethylene (PEX) Production

Trivinylmethoxysilane is used as a cross-linking agent during the manufacture of cross-linked polyethylene (PEX) .

Application

PEX is a type of polyethylene with cross-links. It is used in building services pipework systems, hydronic radiant heating and cooling systems, domestic water piping, and insulation for high tension (high voltage) electrical cables .

Method of Application

The alkoxysilane moiety in Trivinylmethoxysilane is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it .

Results

The cross-linked polyethylene produced has improved properties such as enhanced temperature resistance and chemical resistance .

Adhesion Promoters

Trivinylmethoxysilane can be used as an adhesion promoter for the treatment of glass fibers and particulate minerals to form stronger bonds with resin and produce fiberglass with better mechanical properties .

Application

The silane group attaches to the glass substrate via covalent Si-O-Si bond, while the resin reacts with the vinyl group and binds to it .

Method of Application

The silane group in Trivinylmethoxysilane attaches to the glass substrate via a covalent Si-O-Si bond, while the resin reacts with the vinyl group and binds to it .

Results

This results in fiberglass with better mechanical properties .

Moisture-Curable Polymers

Trivinylmethoxysilane is used in the production of moisture-curable polymers, which are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .

Results

The resulting moisture-curable polymers are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .

Safety And Hazards

When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name

tris(ethenyl)-methoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTZMGROHNUACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618647
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trivinylmethoxysilane

CAS RN

193828-96-5
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trivinylmethoxysilane
Reactant of Route 2
Trivinylmethoxysilane

Citations

For This Compound
51
Citations
VH Nguyen, A Sekkat… - Chemistry of …, 2020 - ACS Publications
SiO 2 constitutes one of the most widely used dielectric materials in the microelectronics, packaging, and optical industries. Therefore, the development of new processes to deposit SiO …
Number of citations: 20 pubs.acs.org
S Spirk, G Findenig, A Doliska, VE Reichel… - Carbohydrate …, 2013 - Elsevier
The preparation of thin films of chitosan–silane hybrid materials by combining sol–gel processing and spin coating is reported. A variety of silanes can be used as starting materials for …
Number of citations: 65 www.sciencedirect.com
BB Burton, SW Kang, SW Rhee… - The Journal of Physical …, 2009 - ACS Publications
The atomic layer deposition (ALD) of silicon dioxide (SiO 2 ) was initially explored using a variety of silicon precursors with H 2 O as the oxidant. The silicon precursors were (N,N-…
Number of citations: 236 pubs.acs.org
AS González, V Vega, AL Cuevas, MVM Yuso… - Materials, 2021 - mdpi.com
Changes associated to atomic layer deposition (ALD) of SiO 2 from 3-aminopropyl triethoxysilane (APTES) and O 3 , on a nanoporous alumina structure, obtained by two-step …
Number of citations: 12 www.mdpi.com
IV Maggay, CJ Wu, HR Guo, XL Liao, CJ Chou… - Journal of Membrane …, 2021 - Elsevier
Membrane technology has been widely used to separate oil and water emulsions. However, the applications on this field has been limited to the simple separation of the oil and water …
Number of citations: 18 www.sciencedirect.com
K Ashurbekova, K Ashurbekova, I Saric… - Chemistry of …, 2021 - ACS Publications
Molecular layer deposition (MLD) is a powerful vapor phase approach for growing thin polymer films with molecular-level thickness control. We applied the ring-opening MLD process to …
Number of citations: 20 pubs.acs.org
S Ahn, Y Kim, S Kang, K Im, H Lim - Journal of Vacuum Science & …, 2017 - pubs.aip.org
The low-temperature-atomic layer deposition (ALD) of SiO 2 has a lot of applications in semiconductor devices. Moreover, it is hard to control the conformality and reproducibility in high …
Number of citations: 20 pubs.aip.org
SK Pradhan, EK Tanyi, JR Skuza, B Xiao… - Journal of Vacuum …, 2015 - pubs.aip.org
Comprehensive and systematic electrical studies were performed on fabrication of high quality SiO 2 thin films MOS capacitor using the robust, novel, and simple atomic layer …
Number of citations: 7 pubs.aip.org
AS Schuller, C Delaite, H Farge - Polymer bulletin, 2011 - Springer
… These results were compared to silica modification with trivinylmethoxysilane (TVMO), which is a small molecule that has only one methoxy group which can condense on the surface of …
Number of citations: 6 link.springer.com
VY Vasilyev - ECS Journal of Solid State Science and …, 2021 - iopscience.iop.org
This article provides a critical review of published experimental data for silicon dioxide thin films deposited using cyclic technologies, including thermally-activated (TA) and plasma-…
Number of citations: 10 iopscience.iop.org

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